molecular formula C9H16N2 B3373142 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile CAS No. 951905-18-3

2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

Cat. No. B3373142
CAS RN: 951905-18-3
M. Wt: 152.24 g/mol
InChI Key: KEHLLCJFZXAPCW-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)acetonitrile is a chemical compound with the CAS Number: 951905-18-3 . It has a molecular weight of 152.24 . The IUPAC name for this compound is (3,5-dimethyl-1-piperidinyl)acetonitrile . It is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,4-7H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its exact boiling point is not specified . The compound has a molecular weight of 152.24 .

Scientific Research Applications

Antitumor Activity

Studies have investigated compounds related to 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile for their potential antitumor activities. For example, the antitumor agent CI-921 shows plasma protein binding properties, which are essential for understanding its pharmacokinetics and potential effectiveness in cancer treatment (Kestell et al., 1988).

Hypoglycemic Properties

Research on compounds structurally similar to this compound has shown hypoglycemic properties. For instance, a study on 1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-oxapentane diacetatocopper reveals its ability to lower glucose levels in blood, indicating potential applications in diabetes mellitus treatment, despite causing histopathological changes in the pancreas of rats (Nofa et al., 2015).

Solvent Replacement in Analytical Chemistry

The search for less toxic solvents in analytical chemistry has led to the evaluation of alternatives to acetonitrile. A study assessed acetone as a substitute in peptide analysis by liquid chromatography/mass spectrometry (LC/MS), finding it to be a superior solvent for most tested model proteins, offering similar performance to acetonitrile (Fritz et al., 2009).

Chemical Carcinogenesis

Research on the carcinogenic potential of chemical compounds, including those structurally related to this compound, is crucial for understanding cancer risks. A study on the cis- and trans-isomers of N-nitroso-3,5-dimethylpiperidine demonstrated their carcinogenicity, contributing to our understanding of chemical-induced cancers (Lijinsky et al., 1982).

Safety and Hazards

The safety information available indicates that 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile is potentially dangerous. The compound has been assigned the GHS06 pictogram, indicating that it is toxic . Hazard statements associated with the compound include H301, H311, H315, H319, H331, and H335 . These codes indicate various hazards, including toxicity if swallowed, skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,4-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHLLCJFZXAPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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